molecular formula C7H4ClN B7737361 2-Chlorobenzonitrile CAS No. 61593-47-3

2-Chlorobenzonitrile

Cat. No.: B7737361
CAS No.: 61593-47-3
M. Wt: 137.56 g/mol
InChI Key: NHWQMJMIYICNBP-UHFFFAOYSA-N
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Description

2-Chlorobenzonitrile is an organic compound with the chemical formula ClC₆H₄CN. It is a white crystalline solid that is one of the three isomers of chlorobenzonitrile. This compound is of significant commercial interest due to its applications in the synthesis of dyes, pharmaceuticals, and agrochemicals .

Mechanism of Action

Target of Action

2-Chlorobenzonitrile is an organic compound with the formula ClC6H4CN It’s known that this compound is of commercial interest as a precursor to 2-amino-5-nitrobenzonitrile, a precursor to dyes .

Mode of Action

It’s known that it’s produced industrially by ammoxidation of 2-chlorotoluene

Biochemical Pathways

It’s known that it’s used as a precursor in the synthesis of dyes , which suggests it may be involved in biochemical pathways related to dye synthesis and application

Pharmacokinetics

Its molecular weight is 137.566 g·mol−1 , which may influence its bioavailability

Result of Action

As a precursor to dyes , it may play a role in the synthesis and application of these dyes

Action Environment

It’s known that it’s a white solid , which suggests it may have certain stability characteristics under standard conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorobenzonitrile can be synthesized through various methods. One common method involves the reaction of o-chlorobenzoic acid with urea. The mixture is heated to about 140°C, causing it to melt and react vigorously, releasing a large amount of gas. The temperature then rises automatically to 220-230°C for about 2 hours. After cooling, the solid product is filtered, washed with ammonia and water, and then dried to obtain this compound .

Another method involves the ammoxidation of 2-chlorotoluene using V₂O₅/Al₂O₃ catalysts in a fixed bed reactor at atmospheric pressure. This method is highly selective and efficient for producing this compound .

Industrial Production Methods

Industrially, this compound is produced primarily through the ammoxidation of 2-chlorotoluene. This process involves the catalytic oxidation of 2-chlorotoluene in the presence of ammonia and air, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitrile group.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids under specific conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used.

    Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.

Major Products Formed

Scientific Research Applications

2-Chlorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of new drugs, including anti-malarial agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzonitrile
  • 2-Bromobenzonitrile
  • 2-Iodobenzonitrile

Comparison

2-Chlorobenzonitrile is unique due to the presence of the chlorine atom, which influences its reactivity and physical properties. Compared to its fluorine, bromine, and iodine counterparts, this compound has distinct reactivity patterns in nucleophilic aromatic substitution reactions. The chlorine atom’s moderate electronegativity and size make it a versatile intermediate in various chemical processes .

Properties

IUPAC Name

2-chlorobenzonitrile
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InChI

InChI=1S/C7H4ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H
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InChI Key

NHWQMJMIYICNBP-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)Cl
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Molecular Formula

C7H4ClN
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DSSTOX Substance ID

DTXSID5052593
Record name 2-Chlorobenzonitrile
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Molecular Weight

137.56 g/mol
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Physical Description

White crystalline powder; Slightly soluble in water; [MSDSonline]
Record name 2-Chlorobenzonitrile
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CAS No.

873-32-5, 61593-47-3
Record name 2-Chlorobenzonitrile
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Record name Benzonitrile, 2-chloro-
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Record name Benzonitrile, chloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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